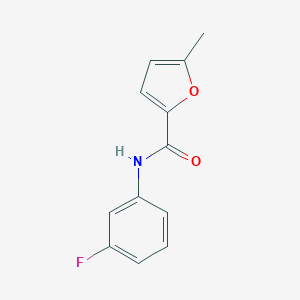
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the scientific research community due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana. In recent years, AB-FUBINACA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Wirkmechanismus
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide exerts its effects by binding to the CB1 receptor, which is located in the brain and nervous system. This binding results in the activation of the receptor, leading to a cascade of biochemical events that ultimately produce the compound's effects. N-(3-fluorophenyl)-5-methylfuran-2-carboxamide has been shown to have a high affinity for the CB1 receptor, making it a potent agonist of this receptor.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide has been shown to produce a variety of biochemical and physiological effects, including analgesia, sedation, and euphoria. Studies have also shown that this compound has anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of N-(3-fluorophenyl)-5-methylfuran-2-carboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-fluorophenyl)-5-methylfuran-2-carboxamide for lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of N-(3-fluorophenyl)-5-methylfuran-2-carboxamide is its potential for abuse and dependence, which may limit its use in certain research areas.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-fluorophenyl)-5-methylfuran-2-carboxamide. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of neurological disorders such as Alzheimer's and Parkinson's. Another area of interest is the study of the long-term effects of N-(3-fluorophenyl)-5-methylfuran-2-carboxamide on the brain and nervous system, including its potential for abuse and dependence. Further research is also needed to fully understand the biochemical and physiological effects of this compound, as well as its potential interactions with other drugs and medications.
Synthesemethoden
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most common methods involves the reaction of 5-methylfuran-2-carboxylic acid with 3-fluorophenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of the intermediate compound, which is then converted to N-(3-fluorophenyl)-5-methylfuran-2-carboxamide through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain, anxiety, and neurological disorders. Studies have shown that this compound has a high affinity for the CB1 receptor, which is involved in the regulation of pain, mood, and cognition. N-(3-fluorophenyl)-5-methylfuran-2-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide |
|---|---|
Molekularformel |
C12H10FNO2 |
Molekulargewicht |
219.21 g/mol |
IUPAC-Name |
N-(3-fluorophenyl)-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C12H10FNO2/c1-8-5-6-11(16-8)12(15)14-10-4-2-3-9(13)7-10/h2-7H,1H3,(H,14,15) |
InChI-Schlüssel |
BYNGHQSUAAVZAH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)F |
Kanonische SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B258656.png)
![3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258659.png)
![3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258660.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B258661.png)
![3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258663.png)
![6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258664.png)


![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)



![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)
![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)